Tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H19F2NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of fluorine atoms and a tert-butyl ester group. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4,4-difluoropyrrolidine as the core structure.
Functionalization: The hydroxyl group is introduced through a reaction with ethylene oxide, resulting in the formation of the 2-(2-hydroxyethyl) derivative.
Esterification: The carboxylate esterification is achieved by reacting the hydroxyl group with tert-butyl chloroformate under basic conditions.
Industrial Production Methods:
Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.
Purification: Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be performed to reduce the fluorine atoms, although this is less common.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common due to the presence of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH4) or other strong reducing agents.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Difluoromethyl groups.
Substitution Products: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and metabolic pathways. Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development. Industry: It is utilized in the production of specialty chemicals and materials due to its unique reactivity and stability.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: A related compound with a phenyl group instead of a pyrrolidine ring.
Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate: Another fluorinated derivative with a cyclohexyl ring.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic applications highlight its importance in the chemical and pharmaceutical industries.
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Properties
IUPAC Name |
tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-11(12,13)6-8(14)4-5-15/h8,15H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYVLFDVZNQKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CCO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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